molecular formula C15H20N2O2 B1352239 4-Acetylamino-2-(diallylamino)anisole CAS No. 51868-45-2

4-Acetylamino-2-(diallylamino)anisole

Cat. No.: B1352239
CAS No.: 51868-45-2
M. Wt: 260.33 g/mol
InChI Key: GGUYNLUBFGZIKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Acetylamino-2-(diallylamino)anisole typically involves the reaction of 3’-Amino-4’-methoxyacetanilide with 1-chloro-1-propene . The reaction conditions generally include the use of a suitable solvent and a catalyst to facilitate the reaction. The process can be summarized as follows:

Chemical Reactions Analysis

4-Acetylamino-2-(diallylamino)anisole undergoes various chemical reactions, including:

Scientific Research Applications

4-Acetylamino-2-(diallylamino)anisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetylamino-2-(diallylamino)anisole involves its interaction with specific molecular targets and pathways. The acetylamino and diallylamino groups play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Acetylamino-2-(diallylamino)anisole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological activities.

Properties

IUPAC Name

N-[3-[bis(prop-2-enyl)amino]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUYNLUBFGZIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402740
Record name 4-Acetylamino-2-(diallylamino)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51868-45-2
Record name N-[3-(Di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51868-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylamino-2-(diallylamino)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[3-(di-2-propen-1-ylamino)-4-methoxyphenyl]
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